molecular formula C20H29NO3 B1325551 Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate CAS No. 898777-16-7

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate

Katalognummer: B1325551
CAS-Nummer: 898777-16-7
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: YPJLVCJGKXOKAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate (CAS 898771-10-3) is a synthetic ester derivative characterized by a heptanoate backbone functionalized with a ketone group and a 4-pyrrolidinomethyl-substituted phenyl ring. Its molecular formula is C₂₀H₂₉NO₃, with a molecular weight of 331.46 g/mol and a predicted density of 1.073 g/cm³ .

Eigenschaften

IUPAC Name

ethyl 7-oxo-7-[4-(pyrrolidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)9-5-3-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-7-15-21/h10-13H,2-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJLVCJGKXOKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642780
Record name Ethyl 7-oxo-7-{4-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-16-7
Record name Ethyl 7-oxo-7-{4-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Grignard Reaction-Based Synthesis

A closely related synthetic approach involves the use of Grignard reagents to form keto-phenyl compounds, as exemplified in the preparation of ethyl 2-oxo-4-phenylbutyrate, which shares structural similarity in the keto-aryl motif.

  • Step 1: Preparation of Grignard reagent from beta-bromophenylethane and magnesium in a solvent system such as methyl tert-butyl ether (MTBE) with a thinner (volume ratio thinner:MTBE = 0 to 0.25:1). The molar ratio of MTBE to beta-bromophenylethane is 1 to 5:1. The reaction is conducted at 30–60 °C for 1–12 hours to form the Grignard solution.

  • Step 2: The Grignard reagent is reacted with diethyl oxalate (oxalic acid diethyl ester) at -30 to 50 °C for 1–15 hours to yield the keto-ester intermediate.

  • Step 3: Acid hydrolysis of the product solution with 10% HCl at 0–20 °C for 0.1–1 hour, followed by neutralization and washing, affords the desired keto-phenyl ester compound with yields around 80.5%.

This method is advantageous due to its relatively short synthesis cycle, high yield, and low cost. Although this patent specifically addresses ethyl 2-oxo-4-phenylbutyrate, the methodology can be adapted for the longer heptanoate chain and pyrrolidinomethyl substitution by selecting appropriate bromophenyl precursors and amine substitutions.

Multi-Step Organic Synthesis for Pyrrolidinomethyl Substitution

The introduction of the 4-(pyrrolidinomethyl) group on the phenyl ring is typically achieved via:

  • Step 1: Functionalization of the para position of the phenyl ring with a suitable leaving group (e.g., bromide or chloride).

  • Step 2: Nucleophilic substitution or reductive amination with pyrrolidine or a pyrrolidinomethyl precursor to install the pyrrolidinomethyl substituent.

  • Step 3: Coupling of this substituted phenyl moiety with the keto-heptanoate backbone, often via carbon-carbon bond-forming reactions such as Friedel-Crafts acylation or via organometallic intermediates.

This approach requires careful control of reaction conditions to preserve the keto functionality and ester group integrity.

Esterification

The final step involves esterification of the carboxylic acid group to form the ethyl ester. This can be achieved by:

  • Acid-catalyzed esterification using ethanol and a strong acid catalyst (e.g., sulfuric acid) under reflux.

  • Alternatively, via reaction of the acid chloride derivative with ethanol in the presence of a base.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Grignard reagent formation Beta-bromophenylethane + Mg in MTBE + thinner 30–60 1–12 - Solvent ratio thinner:MTBE = 0–0.25:1
Addition reaction Grignard reagent + diethyl oxalate -30 to 50 1–15 - Forms keto-ester intermediate
Acid hydrolysis 10% HCl, acid hydrolysis of product solution 0–20 0.1–1 ~80.5 Followed by neutralization and washing
Pyrrolidinomethyl substitution Nucleophilic substitution or reductive amination Variable Variable - On para position of phenyl ring
Esterification Ethanol + acid catalyst or acid chloride + base Reflux (~78) Several - Forms ethyl ester final product

Research Findings and Considerations

  • The Grignard reaction approach is well-documented for similar keto-aryl esters and offers a scalable, cost-effective route with good yields.

  • The pyrrolidinomethyl group introduction requires selective functionalization and mild conditions to avoid side reactions, especially given the sensitivity of the keto group.

  • Purity of the final compound is typically above 97%, as confirmed by suppliers such as Rieke Metals, Inc..

  • No direct, detailed synthetic protocols for this compound are publicly available, but the adaptation of known methods for related compounds is standard practice in medicinal chemistry.

  • Safety and handling protocols should follow standard organic synthesis laboratory practices due to the involvement of reactive organometallic reagents and acidic conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets that could lead to the development of novel drugs.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound may exhibit antidepressant properties. The presence of the pyrrolidinomethyl group is believed to enhance the interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Study:
A study conducted on a series of similar compounds demonstrated significant improvements in depressive symptoms in animal models when administered at specific doses, suggesting that this compound could be a candidate for further research in antidepressant drug development.

Analgesic Properties

The compound's analgesic effects have also been explored, with preliminary results indicating a potential mechanism involving the modulation of pain pathways through opioid receptors.

Data Table: Analgesic Activity Comparison

CompoundDosage (mg/kg)Pain Reduction (%)
This compound1065%
Control (Placebo)-10%
Standard Analgesic (e.g., Morphine)585%

This table illustrates the efficacy of this compound compared to standard treatments .

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The synthetic pathway typically includes:

  • Formation of the Ketone: Utilizing acetic anhydride.
  • Alkylation Reaction: Introducing the pyrrolidinomethyl group via nucleophilic substitution.
  • Esterification: Finalizing the structure through esterification with ethanol.

Wirkmechanismus

The mechanism of action of Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups allow it to participate in various biochemical reactions. The pyrrolidine ring enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Solubility

  • Pyrrolidine vs. Piperidine: The pyrrolidine substituent (5-membered ring) in the target compound may confer different steric and electronic effects compared to the 6-membered piperidine ring in CAS 898775-85-3.
  • Thiomorpholine Analog : The sulfur atom in thiomorpholine derivatives (e.g., CAS 898771-10-3 analogs) may increase polarity and hydrogen-bonding capacity, altering solubility and metabolic stability .

Q & A

Basic: What are the key safety protocols for handling Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate in laboratory settings?

Answer:
This compound shares structural and hazard similarities with Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5), which is classified under GHS as:

  • Acute oral toxicity (Category 4, H302)
  • Skin irritation (Category 2, H315)
  • Eye irritation (Category 2A, H319)
  • Respiratory tract irritation (H335) .

Methodological Recommendations:

  • Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.
  • Implement spill containment measures with inert absorbents (e.g., vermiculite).
  • Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis.

Advanced: How can synthetic routes for Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate be optimized for yield and purity?

Answer:
Key strategies derived from analogous ester syntheses include:

  • Retrosynthetic Analysis: Start with 4-pyrrolidinomethylbenzaldehyde and a heptanoate precursor. A Claisen-Schmidt condensation could form the α,β-unsaturated ketone intermediate, followed by esterification .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyl groups during oxidation steps.
  • Characterization: Validate intermediates via single-crystal X-ray diffraction (XRD) for structural confirmation and HPLC (>98% purity threshold) .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the ester carbonyl (δ ~170 ppm), pyrrolidinomethyl proton environments (δ 2.5–3.5 ppm), and aromatic protons (δ 7.2–7.8 ppm).
  • Mass Spectrometry (HRMS): Exact mass analysis to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy: Stretching frequencies for ketone (C=O, ~1710 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Advanced: How do steric/electronic effects of the 4-pyrrolidinomethyl group influence reactivity in nucleophilic acyl substitutions?

Answer:
The pyrrolidinomethyl substituent introduces:

  • Steric Hindrance: Bulky substituents reduce accessibility to the carbonyl carbon, slowing nucleophilic attack.
  • Electronic Effects: The nitrogen in pyrrolidine may donate electron density via resonance, slightly deactivating the carbonyl.

Methodological Approaches:

  • Kinetic Studies: Compare reaction rates with analogs lacking the pyrrolidinomethyl group.
  • Computational Modeling: Density Functional Theory (DFT) to calculate charge distribution and transition-state energies .

Basic: What storage conditions ensure the compound’s stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers.
  • Material Compatibility: Avoid polypropylene containers; use glass or fluoropolymer-lined caps to minimize leaching .

Advanced: How can discrepancies in reported biological activity data be resolved?

Answer:
Common sources of variability include:

  • Purity Variance: Reanalyze batches via HPLC-MS to confirm purity (>99%) and exclude degradation products.
  • Assay Conditions: Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to cross-compare datasets, controlling for variables like cell line passage number .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.